Nifurfoline
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Overview
Description
Nifurfoline is a synthetic antibacterial compound belonging to the nitrofuran class. It is known for its structural formula, 3-(4-Morpholinylmethyl)-1-[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione, and its molecular formula is C13H15N5O6 . This compound is characterized by its yellow crystalline appearance and has a melting point of approximately 206°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nifurfoline can be synthesized through a series of chemical reactions involving the condensation of 5-nitrofurfural with morpholine and subsequent reactions with hydantoin derivatives . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Nifurfoline undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
Nifurfoline has a wide range of applications in scientific research:
Mechanism of Action
Nifurfoline exerts its antibacterial effects by interfering with bacterial DNA synthesis. The nitro group undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other critical cellular components . This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Nifuroxazide: Employed in the treatment of gastrointestinal infections.
Uniqueness of Nifurfoline
This compound is unique due to its specific structural features, such as the morpholinylmethyl group, which enhances its antibacterial activity and provides a distinct mechanism of action compared to other nitrofuran derivatives .
Properties
CAS No. |
3363-58-4 |
---|---|
Molecular Formula |
C13H15N5O6 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c19-11-8-17(14-7-10-1-2-12(24-10)18(21)22)13(20)16(11)9-15-3-5-23-6-4-15/h1-2,7H,3-6,8-9H2/b14-7+ |
InChI Key |
WCEJYDIWHURKJX-VGOFMYFVSA-N |
SMILES |
C1COCCN1CN2C(=O)CN(C2=O)N=CC3=CC=C(O3)[N+](=O)[O-] |
Isomeric SMILES |
C1COCCN1CN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CN2C(=O)CN(C2=O)N=CC3=CC=C(O3)[N+](=O)[O-] |
melting_point |
206.0 °C |
Key on ui other cas no. |
3363-58-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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